Anteisoheptadecanoic acid

Description

14-Methylhexadecanoic acid has been reported in Streptomyces, Chondrosia reniformis, and other organisms with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

14-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKWLSZZHVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974612 | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5918-29-6, 5746-59-8 | |

| Record name | Anteisoheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5918-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 - 40 °C | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure of Anteisoheptadecanoic Acid

Abstract: This technical guide provides a comprehensive examination of anteisoheptadecanoic acid, a branched-chain saturated fatty acid of significant interest in microbiology and as a dietary biomarker. Moving beyond a simple structural description, this document elucidates the nomenclature, physicochemical properties, biological relevance, and the analytical methodologies essential for its structural confirmation and quantification. We delve into the causality behind advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting them as self-validating systems for robust scientific inquiry. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific lipid molecule.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups along their aliphatic chain. They are distinct from their more common straight-chain counterparts. BCFAs are primary components of the cell membranes in many bacterial species, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors.[1][2] The position of the methyl branch defines their classification, with the most common being the iso and anteiso series.

-

Iso-series: Features a methyl group on the penultimate (second-to-last) carbon from the omega end of the fatty acid chain.

-

Anteiso-series: Features a methyl group on the antepenultimate (third-to-last) carbon from the omega end.[1][2]

This compound is a prominent member of the anteiso-series and serves as an important subject of study in lipidomics.

Molecular Structure and Nomenclature of this compound

A precise understanding of the molecule's structure is fundamental to interpreting its function and analytical data.

IUPAC Naming and Synonyms

The systematic name for this compound, according to IUPAC nomenclature, is 14-methylhexadecanoic acid .[3][4] This name clarifies that the molecule consists of a 16-carbon (hexadecanoic) backbone with a methyl group located at the 14th carbon position.

-

Common Name: this compound

-

Synonyms: 14-methylpalmitic acid[3]

Chemical Formula and Molecular Identifiers

-

Molecular Formula: C₁₇H₃₄O₂[3]

-

Canonical SMILES: CCC(C)CCCCCCCCCCCCC(=O)O[3]

-

InChI Key: FXUKWLSZZHVEJD-UHFFFAOYSA-N[3]

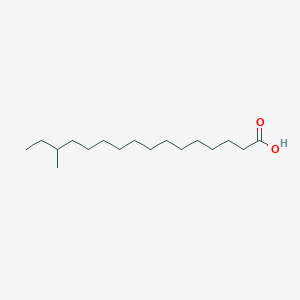

Structural Diagram

The following diagram illustrates the molecular structure, highlighting the carboxylic acid functional group and the defining anteiso methyl branch.

Caption: Molecular structure of 14-methylhexadecanoic acid.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for designing extraction protocols and analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 270.45 g/mol | [5][6] |

| Exact Mass | 270.255880323 Da | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 39.5 - 40 °C | [3] |

| Boiling Point | 227 °C at 100 mmHg | [6] |

| Classification | Long-chain fatty acid, Branched-chain saturated fatty acid | [3][7] |

Biological Significance and Occurrence

This compound is not merely a structural lipid; it holds specific biological roles.

-

Bacterial Membranes: As a major constituent of membrane lipids in certain bacteria, it helps regulate membrane fluidity, allowing organisms to adapt to diverse environments.[1][2]

-

Dietary Biomarker: This fatty acid is found in trace amounts in the milk and fat of ruminants.[8][9] Consequently, its presence in human adipose tissue or plasma is considered a reliable biomarker for long-term dairy fat consumption.[8][9][10]

-

Metabolite: It is recognized as a mammalian and plant metabolite, indicating its involvement in various biological pathways.[3]

Analytical Methodologies for Structural Elucidation

Confirming the structure of this compound requires sophisticated analytical techniques. The choice of method is dictated by the need for separation from other isomers and unequivocal identification of the branch point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for fatty acid analysis due to its high sensitivity and resolving power. The underlying principle involves separating volatile compounds (the "GC" phase) and then identifying them based on their mass and fragmentation pattern (the "MS" phase).

Causality of Experimental Choices:

-

Derivatization: Free fatty acids are not sufficiently volatile for GC analysis. Therefore, a critical preliminary step is derivatization, most commonly to Fatty Acid Methyl Esters (FAMEs). This process replaces the acidic proton of the carboxyl group with a methyl group, neutralizing its polarity and significantly increasing its volatility.[11][12]

-

Internal Standards: For accurate quantification, a deuterated internal standard is added at the beginning of the sample preparation.[13] This standard behaves almost identically to the analyte during extraction and derivatization but is distinguishable by the mass spectrometer, allowing for correction of any sample loss.

Experimental Protocol: FAMEs Analysis by GC-MS

-

Sample Preparation:

-

To 0.5 mL of plasma or homogenized tissue, add 100 µL of a deuterated internal standard solution.

-

Lyse the sample and precipitate proteins by adding 1 mL of methanol.

-

Acidify the mixture to a final concentration of 25 mM HCl to ensure all fatty acids are in their protonated form.[13]

-

-

Lipid Extraction:

-

Add 2 mL of iso-octane to the mixture.

-

Vortex vigorously for 2 minutes to extract lipids into the organic phase.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper iso-octane layer to a clean glass tube.

-

-

Derivatization to FAMEs:

-

Evaporate the solvent under a stream of nitrogen.

-

Add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Seal the tube and heat at 60°C for 1 hour to facilitate transesterification.

-

Allow the sample to cool to room temperature.

-

-

FAMEs Extraction:

-

Add 1 mL of hexane and 0.5 mL of water.

-

Vortex and centrifuge as in step 2.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions: Use a polar capillary column (e.g., polyethylene glycol) suitable for FAME separation. Employ a temperature gradient from ~150°C to 250°C to resolve fatty acids by chain length and branching.[12]

-

MS Conditions: Operate in Electron Ionization (EI) mode. The resulting mass spectrum for this compound methyl ester will show a characteristic fragmentation pattern that helps distinguish it from its isomers.

-

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, NMR spectroscopy provides definitive, non-destructive structural proof. It probes the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Causality of Experimental Choices:

-

¹H NMR: This technique is used to identify the types of protons present. For this compound, the signals from the methyl groups are particularly diagnostic. The terminal (omega) methyl group will appear as a triplet, while the methyl group of the anteiso branch will appear as a doublet.[14] The integration (area under the peak) of these signals corresponds to the number of protons (3H each), confirming their identity.

-

¹³C NMR: This provides a count of unique carbon atoms and information about their chemical environment. The chemical shifts of the carbons involved in the branch (the methine CH and the branch CH₃) are distinct and provide unequivocal evidence for the 14-methyl position.[5][15]

Analysis of NMR spectra, by comparing observed chemical shifts with those from databases or predictive models, provides an authoritative confirmation of the proposed 14-methylhexadecanoic acid structure.[5][16]

Conclusion

This compound, systematically known as 14-methylhexadecanoic acid, is a saturated fatty acid defined by a methyl branch at the antepenultimate carbon. This specific structural feature imparts important biological functions, particularly in bacterial membranes, and establishes its utility as a dietary biomarker. Its structural elucidation is reliably achieved through a combination of high-resolution GC-MS for separation and identification and NMR spectroscopy for definitive conformational proof. The detailed protocols and analytical reasoning provided in this guide offer a robust framework for the accurate study of this and other branched-chain fatty acids.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22207, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21672, Anteisopentadecanoic Acid. PubChem. [Link]

-

LIPID MAPS (2024). Lipidomics Gateway, LMFA01020011. LIPID MAPS Structure Database (LMSD). [Link]

-

A. Velasco, J., et al. (1999). The mass spectrometry of iso and anteiso monoenoic fatty acids. Scilit. [Link]

-

Ataman Kimya (n.d.). Heptadecanoic Acid. atamankimya.com. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10465, Heptadecanoic acid. PubChem. [Link]

-

SCIEX (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX Technical Note. [Link]

-

FooDB (2020). Showing Compound Heptadecanoic acid (FDB004676). FooDB. [Link]

-

Ataman Kimya (n.d.). HEPTADECANOIC ACID. Ataman Kimya. [Link]

-

Wikipedia (2023). Margaric acid. Wikipedia. [Link]

-

Human Metabolome Database (2023). Showing metabocard for Heptadecanoic acid (HMDB0002259). HMDB. [Link]

-

National Institute of Standards and Technology (n.d.). Heptadecanoic acid. NIST WebBook. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews. [Link]

-

Nacalai Tesque (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc.[Link]

-

AOCS Lipid Library (n.d.). Branched-Chain and Cyclic Fatty Acids. AOCS. [Link]

-

Masood, M. A., et al. (2005). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Journal of Lipid Research. [Link]

-

Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed. [Link]

-

Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society. [Link]

-

Zivkovic, A. M., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B. [Link]

-

Ledesma-Amaro, R., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology. [Link]

-

Wiley Science Solutions (n.d.). Heptadecanoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

DeGrado, T. R., et al. (2000). Synthesis and initial evaluation of 17-11C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. ResearchGate. [Link]

Sources

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 十七酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Anteisopentadecanoic Acid | C15H30O2 | CID 21672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 10. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 11. hplc.eu [hplc.eu]

- 12. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. aocs.org [aocs.org]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. HEPTADECANOIC ACID(506-12-7) 1H NMR spectrum [chemicalbook.com]

Discovery and history of anteisoheptadecanoic acid

An In-Depth Technical Guide to Anteiso-heptadecanoic Acid: From Discovery to Modern Applications

Foreword

For decades, the intricate world of lipid biochemistry was dominated by the study of straight-chain fatty acids, long considered the fundamental building blocks of life's membranes and energy stores. The discovery of branched-chain fatty acids (BCFAs) marked a significant paradigm shift, revealing a new layer of complexity and specificity in lipid structures and functions. Among these, anteiso-heptadecanoic acid (14-methylhexadecanoic acid) has emerged as a molecule of considerable interest, from its foundational role in bacterial physiology to its potential as a biomarker in human health. This guide provides a comprehensive overview of anteiso-heptadecanoic acid, tracing its historical discovery, elucidating its biochemical synthesis and physiological roles, and detailing the analytical methodologies that have enabled its study. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique fatty acid and its burgeoning significance.

The Historical Landscape: Unraveling Branched-Chain Fatty Acids

The journey to understanding anteiso-heptadecanoic acid is intertwined with the broader history of fatty acid research. Early lipid chemistry, pioneered by scientists like Michel Eugène Chevreul in the 19th century, focused on the saponification of fats to yield glycerol and what we now know as fatty acids. For nearly a century, the characterization of these molecules relied on rudimentary techniques such as determining melting points and elemental composition. The prevailing view was that fatty acids were primarily straight-chained molecules.

The mid-20th century witnessed a revolution in analytical chemistry that began to challenge this dogma. Before the widespread adoption of gas-liquid chromatography (GLC), researchers employed laborious methods like fractional distillation of esters and the crystallization of urea complexes to separate different fatty acid species. It was through these meticulous, albeit now seemingly primitive, techniques that the existence of non-linear fatty acids was first intimated and then confirmed.

While a singular "discovery" paper for anteiso-heptadecanoic acid is not readily apparent in the historical record, the extensive work on branched-chain fatty acids in butterfat and other ruminant fats by researchers such as R.P. Hansen and F.B. Shorland in the 1950s was pivotal. Their investigations into the composition of these complex lipids laid the groundwork for identifying and characterizing a variety of branched-chain structures, including those of the anteiso series. The term "anteiso," meaning "before the end," refers to the methyl branch on the antepenultimate (third-to-last) carbon atom of the fatty acid chain.

The advent of GLC in the mid-1950s was a watershed moment. This powerful separation technique, for the first time, allowed for the routine and high-resolution analysis of complex fatty acid mixtures, solidifying the identification of numerous iso and anteiso branched-chain fatty acids, including anteiso-heptadecanoic acid, as significant components of the lipids in many organisms, particularly bacteria.

Biosynthesis of Anteiso-heptadecanoic Acid: A Bacterial Specialty

Anteiso-heptadecanoic acid is predominantly found in the cell membranes of many bacterial species.[1][2] Its synthesis is a fascinating example of how microorganisms create structural diversity in their lipids to adapt to various environmental conditions. The pathway for de novo branched-chain fatty acid synthesis shares many similarities with the well-understood fatty acid synthase (FAS) system for straight-chain fatty acids but differs critically in its initiation step.[3][4]

The biosynthesis is initiated by a specialized 3-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. While the FabH in organisms that produce primarily straight-chain fatty acids uses acetyl-CoA as a primer, the FabH in bacteria that synthesize anteiso-fatty acids utilizes a branched-chain acyl-CoA precursor. Specifically, for the synthesis of odd-numbered anteiso-fatty acids like anteiso-heptadecanoic acid, the primer is 2-methylbutyryl-CoA .[5] This crucial precursor is derived from the catabolism of the branched-chain amino acid L-isoleucine .[6]

Once initiated with the 2-methylbutyryl-CoA primer, the fatty acid chain is elongated by the repeated condensation of two-carbon units from malonyl-CoA, in a cycle of condensation, reduction, dehydration, and a second reduction, analogous to the canonical FASII pathway found in bacteria.[3][5] The final chain length is determined by the number of elongation cycles. For anteiso-heptadecanoic acid (a C17 fatty acid), the C5 primer undergoes six cycles of elongation.

The relative abundance of different branched-chain fatty acids in bacteria can be influenced by the availability of the precursor amino acids in the growth medium.[7] For example, supplementing the medium with L-isoleucine can specifically increase the synthesis of anteiso-C15 and anteiso-C17 fatty acids.[7]

// Nodes Isoleucine [label="L-Isoleucine", fillcolor="#FBBC05", fontcolor="#202124"]; KetoAcid [label="α-keto-β-methylvalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; Primer [label="2-Methylbutyryl-CoA\n(C5 Primer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MalonylCoA [label="Malonyl-CoA\n(C2 units)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FabH [label="FabH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FASII [label="FASII Elongation\n(6 cycles)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Anteiso-heptadecanoyl-ACP\n(C17)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane Lipids", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Isoleucine -> KetoAcid [label="BCAA Transaminase"]; KetoAcid -> Primer [label="BC α-ketoacid\ndehydrogenase"]; Primer -> FabH; MalonylCoA -> FabH; FabH -> FASII [label="Condensation"]; FASII -> Product; Product -> Membrane [label="Incorporation"]; }

Biosynthesis of Anteiso-heptadecanoic Acid

Biological Significance and Distribution

The presence of anteiso-heptadecanoic acid and other BCFAs is not merely a biochemical curiosity; it has profound implications for the organisms that produce them and for the scientists who study them.

Role in Bacterial Membranes

In bacteria, anteiso-heptadecanoic acid is a major acyl constituent of membrane lipids.[1][2] The methyl branch in the acyl chain disrupts the tight packing of the lipid molecules in the membrane. This disruption lowers the melting point of the fatty acid and, consequently, increases the fluidity of the cell membrane. This is a critical adaptation for bacteria that live in cold environments, as it allows their membranes to remain in a fluid, functional state at low temperatures. The ratio of anteiso to iso and straight-chain fatty acids is often modulated by bacteria in response to changes in growth temperature.

Taxonomic Significance

The fatty acid composition of a bacterium is a stable and reproducible characteristic when the organism is grown under standardized conditions.[8] The presence and relative abundance of specific fatty acids, including anteiso-heptadecanoic acid, can serve as a chemotaxonomic marker to aid in the identification and classification of bacterial species.[3][4] This has become a valuable tool in microbial systematics, complementing traditional morphological and biochemical tests.

Presence in Eukaryotes and as a Biomarker

While predominantly found in bacteria, anteiso-heptadecanoic acid is also detected in other biological contexts, often as a result of dietary intake or the activity of the gut microbiota. It is found in dairy products and ruminant fats, originating from the bacteria in the rumen.[9][10] Consequently, its levels in human tissues and blood can serve as a biomarker for the consumption of dairy fat.[10]

Interestingly, BCFAs, including anteiso-heptadecanoic acid, are found in the vernix caseosa of human infants, the waxy substance covering the skin of newborns, where they may play a role in the development of the infant's gut microbiome.[9] There is also growing interest in the potential links between circulating levels of odd-chain and branched-chain fatty acids and human health, with some studies suggesting an association with a reduced risk of certain metabolic diseases.[11]

Analytical Methodologies for Anteiso-heptadecanoic Acid

The accurate identification and quantification of anteiso-heptadecanoic acid in complex biological matrices are crucial for research in microbiology, food science, and clinical diagnostics. The evolution of analytical techniques has been central to our advancing knowledge of this fatty acid.

Extraction and Derivatization

The first step in the analysis of anteiso-heptadecanoic acid is its extraction from the biological sample, typically as part of a total lipid extraction using a solvent system like the Folch or Bligh-Dyer methods. Since fatty acids are usually present as esters in complex lipids (e.g., phospholipids, triglycerides), a hydrolysis step (saponification) is required to release the free fatty acids.

For analysis by gas chromatography (GC), which is the most common technique, the free fatty acids must be converted into volatile ester derivatives. The most widely used derivatization method is the formation of fatty acid methyl esters (FAMEs) . This is typically achieved by transesterification with methanolic base (e.g., sodium methoxide) or acid (e.g., boron trifluoride in methanol).[12]

// Nodes Sample [label="Biological Sample\n(e.g., Bacteria, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Total Lipid Extraction\n(Folch/Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Saponification/Hydrolysis\n(Release of Free Fatty Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization to FAMEs\n(e.g., Methanolic KOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Identification\n(Retention Time & Mass Spectrum)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Internal Standard)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Hydrolysis; Hydrolysis -> Derivatization; Derivatization -> Analysis; Analysis -> Identification; Analysis -> Quantification; }

Workflow for GC-MS Analysis of Anteiso-heptadecanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of FAMEs. The FAME mixture is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates the different FAMEs based on their boiling points and polarity. Branched-chain FAMEs like methyl 14-methylhexadecanoate have slightly different retention times compared to their straight-chain counterparts, allowing for their chromatographic separation.

As the separated FAMEs exit the GC column, they enter the mass spectrometer, which acts as a detector. In the MS, the molecules are ionized (typically by electron ionization), which fragments them into a predictable pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, is a unique fingerprint for each compound. The mass spectrum of methyl 14-methylhexadecanoate, along with its GC retention time, provides definitive identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (often a non-naturally occurring fatty acid like heptadecanoic acid, C17:0) added to the sample in a known amount before extraction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the traditional workhorse, liquid chromatography-mass spectrometry (LC-MS) has also become a powerful tool for lipid analysis. LC-MS can, in some cases, analyze fatty acids without derivatization, although derivatization is often employed to improve ionization efficiency and sensitivity. LC-MS is particularly useful for analyzing intact complex lipids containing anteiso-heptadecanoic acid, providing information about the entire lipid molecule, not just its constituent fatty acids.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Derivatization | Required (typically to FAMEs). | Optional, but often used to enhance ionization. |

| Primary Application | Comprehensive fatty acid profiling and quantification. | Analysis of both free fatty acids and intact complex lipids. |

| Strengths | Excellent separation of isomers, extensive libraries for spectral matching. | High throughput, suitable for a wider range of lipid classes. |

| Limitations | Requires derivatization, destructive to the sample. | Can have challenges with isomer separation compared to GC. |

Future Perspectives and Applications

The study of anteiso-heptadecanoic acid continues to evolve. In the field of microbiology, its role in membrane adaptation to extreme environments remains an active area of research. The enzymes involved in its biosynthesis, being unique to bacteria, are potential targets for the development of novel narrow-spectrum antibiotics.[5]

In human health and nutrition, the full significance of dietary and microbially-derived BCFAs is still being uncovered. As our understanding of the complex interplay between diet, the gut microbiome, and host metabolism deepens, anteiso-heptadecanoic acid may emerge as a key molecule in mediating these interactions. Further research is needed to elucidate its specific biological functions in humans and to validate its potential as a biomarker for disease risk and dietary patterns.

The continued development of advanced analytical techniques, particularly in the realm of lipidomics and high-resolution mass spectrometry, will undoubtedly provide even greater insights into the distribution, metabolism, and function of this fascinating branched-chain fatty acid. From its humble beginnings as an obscure component of bacterial and ruminant fats to its current status as a molecule of interest in fields as diverse as microbial ecology and human nutrition, the story of anteiso-heptadecanoic acid is a testament to the enduring power of scientific inquiry to reveal the hidden complexities of the biological world.

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. Available at: [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Semantic Scholar. Available at: [Link]

-

Zhelcheska, V., et al. (n.d.). Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific. National Institutes of Health. Available at: [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. National Center for Biotechnology Information. Available at: [Link]

-

Kaneda, T. (1966). BIOSYNTHESIS OF BRANCHED-CHAIN FATTY ACIDS: IV. FACTORS AFFECTING RELATIVE ABUNDANCE OF FATTY ACIDS PRODUCED BY BACILLUS SUBTILIS. Canadian Science Publishing. Available at: [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews. Available at: [Link]

-

Lu, Y. J., et al. (2012). Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery. National Institutes of Health. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Hexadecanoic acid, 14-methyl-, methyl ester. NIST WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Branched-chain fatty acid. Available at: [Link]

-

MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). Available at: [Link]

-

Moss, C. W., et al. (1980). A rapid method for the determination of bacterial fatty acid composition. Letters in Applied Microbiology. Available at: [Link]

-

CABI. (n.d.). An Introduction to the use of Fatty Acid Analysis for the Characterisation of Bacteria and Fungi. Available at: [Link]

-

Angelidi, A. M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Timeline of fatty acid source discovery, applications, and advances throughout history. Available at: [Link]

-

Cyberlipid. (n.d.). Fatty acid analysis. Available at: [Link]

-

PubChem. (n.d.). Anteisoheptadecanoic acid. Available at: [Link]

-

HMDB. (n.d.). Showing metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067). Available at: [Link]

-

Wallace, K. K., et al. (1995). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]

- 2. Showing Compound (S)-14-Methylhexadecanoic acid (FDB003069) - FooDB [foodb.ca]

- 3. This compound | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isolation and identification of 2,6,10,14-tetramethylpentadecanoic acid from butterfat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexadecanoic acid, 14-methyl-, methyl ester [webbook.nist.gov]

- 8. gcms.cz [gcms.cz]

- 9. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067) [hmdb.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | MDPI [mdpi.com]

Navigating the Landscape of Bacterial Membranes: A Technical Guide to Anteiso-heptadecanoic Acid

An In-depth Exploration of its Natural Sources, Biosynthesis, and Analysis for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacterial Physiology

In the intricate world of bacterial lipidomics, branched-chain fatty acids (BCFAs) represent a fascinating and vital class of molecules.[1] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs, with their characteristic methyl branches, play a pivotal role in maintaining the fluidity and function of bacterial cell membranes. This is particularly crucial for bacteria that inhabit diverse and often extreme environments. Among the BCFAs, anteiso-heptadecanoic acid (a17:0), a 17-carbon fatty acid with a methyl group on the antepenultimate carbon, is of significant interest due to its prevalence in certain bacterial genera and its contribution to membrane biophysics. This technical guide provides a comprehensive overview of the natural sources of a17:0 in bacteria, delves into the intricacies of its biosynthetic pathway, and offers a detailed protocol for its extraction and analysis, empowering researchers to explore its potential in various scientific and therapeutic contexts.

Key Bacterial Producers of Anteiso-heptadecanoic Acid

While numerous bacterial species synthesize BCFAs, specific genera are notable for their high abundance of anteiso-fatty acids, including a17:0. Understanding these primary sources is fundamental for any investigation into the function and application of this particular fatty acid.

The Genus Bacillus: A Prominent Reservoir

Members of the genus Bacillus are well-established as significant producers of BCFAs, with both iso- and anteiso-forms constituting a major portion of their cellular fatty acid profiles.[2][3][4] Studies have consistently shown that anteiso-fatty acids, including a15:0 and a17:0, are characteristic components of the lipids of many Bacillus species.[2][3]

A detailed analysis of the fatty acid composition of Bacillus subtilis strain ONU551 revealed that anteiso-heptadecanoic acid (17:0 anteiso) constituted 10.24% of the total fatty acids.[5] In this particular strain, the total branched-chain fatty acids accounted for a remarkable 88.16% of all fatty acids.[5] This high proportion underscores the importance of these molecules in the cellular physiology of Bacillus.

| Bacterial Species | Anteiso-heptadecanoic Acid (a17:0) Percentage of Total Fatty Acids | Reference |

| Bacillus subtilis ONU551 | 10.24% | [5] |

| Bacillus species (general) | Present as a characteristic component | [2][3][6] |

Listeria monocytogenes: Adaptation Through Anteiso-Fatty Acids

The foodborne pathogen Listeria monocytogenes is another key bacterium known for its high content of anteiso-fatty acids.[7][8][9] For L. monocytogenes, the ability to modulate the composition of its membrane fatty acids, particularly the ratio of iso- to anteiso-isomers, is a critical mechanism for adapting to low temperatures.[7] Anteiso-fatty acids, with their lower melting points compared to their iso- counterparts, help maintain membrane fluidity in cold environments, a crucial factor for the survival and growth of this psychrotolerant organism.[10] While specific percentages of a17:0 can vary depending on growth conditions, it is consistently a major component of the anteiso-fatty acid pool in this species.[7][9]

The Biosynthetic Pathway of Anteiso-heptadecanoic Acid: From Amino Acid to Membrane Component

The synthesis of anteiso-heptadecanoic acid is a fascinating example of how bacteria utilize common metabolic building blocks to create specialized molecules. The pathway begins with the branched-chain amino acid L-isoleucine and proceeds through a series of enzymatic reactions.

The initial and committing step in the biosynthesis of all anteiso-fatty acids is the conversion of L-isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid transaminase .

Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex plays a crucial role in the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[11][12][13][14][15] This acyl-CoA molecule serves as the specific primer for the synthesis of all odd-numbered anteiso-fatty acids, including a17:0.[10][16]

The 2-methylbutyryl-CoA primer then enters the fatty acid synthase (FASII) system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) , which condenses the primer with malonyl-ACP.[11] This is a critical control point, as the substrate specificity of FabH influences the type of fatty acid produced. Subsequent elongation cycles, each adding two carbon units from malonyl-ACP, lead to the formation of the final 17-carbon acyl-ACP chain of anteiso-heptadecanoic acid.

Caption: Biosynthetic pathway of anteiso-heptadecanoic acid.

Experimental Protocol: Extraction, Derivatization, and Analysis of Bacterial Anteiso-heptadecanoic Acid

The accurate quantification of anteiso-heptadecanoic acid in bacterial cultures requires a robust and validated analytical methodology. The following protocol outlines a widely used approach for the preparation of fatty acid methyl esters (FAMEs) from bacterial biomass for subsequent analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[17][18][19][20][21]

I. Materials and Reagents

-

Bacterial Cell Culture: Grown to the desired growth phase.

-

Saponification Reagent: 15% (w/v) Sodium hydroxide in 50% (v/v) methanol.

-

Methylation Reagent: 6 N Hydrochloric acid in methanol.

-

Extraction Solvent: 1:1 (v/v) Hexane:Methyl tert-butyl ether.

-

Base Wash Solution: 1.2% (w/v) Sodium hydroxide.

-

Anhydrous Sodium Sulfate

-

Internal Standard: Heptadecanoic acid (C17:0) or other odd-chain fatty acid not present in the sample.

-

Glassware: Screw-cap Pyrex tubes, vials for GC analysis.

II. Step-by-Step Methodology

-

Cell Harvesting:

-

Harvest approximately 40-50 mg of bacterial cells from a solid culture medium or by centrifugation of a liquid culture.

-

Transfer the cell pellet to a clean screw-cap Pyrex tube.

-

-

Saponification:

-

Add 1.0 mL of the saponification reagent to the cell pellet.

-

Add a known amount of the internal standard.

-

Securely cap the tube and vortex thoroughly.

-

Heat the tube in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes to ensure complete cell lysis and saponification of lipids.

-

Cool the tube to room temperature.

-

-

Methylation:

-

Add 2.0 mL of the methylation reagent to the cooled tube.

-

Recap the tube and vortex.

-

Heat at 80°C in a water bath for 10 minutes.

-

Cool the tube rapidly in cold water.

-

-

Extraction:

-

Add 1.25 mL of the extraction solvent to the tube.

-

Recap and gently mix by inversion for 10 minutes.

-

Allow the phases to separate. The upper, organic phase contains the FAMEs.

-

Carefully transfer the upper organic phase to a new clean tube.

-

-

Base Wash:

-

Add 3.0 mL of the base wash solution to the extracted organic phase.

-

Recap and gently mix by inversion for 5 minutes.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper organic phase containing the purified FAMEs to a clean vial for GC analysis.

-

For removal of any residual water, a small amount of anhydrous sodium sulfate can be added.

-

III. Gas Chromatography (GC) Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for FAME analysis.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: 1 µL of the FAME extract.

-

Temperature Program:

-

Initial temperature: 170°C, hold for 2 minutes.

-

Ramp: Increase to 270°C at a rate of 5°C/minute.

-

Final hold: 270°C for 5 minutes.

-

-

Identification and Quantification:

-

FAMEs are identified by comparing their retention times with those of known standards.

-

For GC-MS, mass spectra can be compared to a library (e.g., NIST) for confirmation.

-

Quantification is achieved by comparing the peak area of a17:0 to the peak area of the internal standard.

-

Caption: Workflow for FAME analysis of bacterial fatty acids.

Conclusion: Future Perspectives and Applications

The study of anteiso-heptadecanoic acid and other BCFAs in bacteria offers a window into the remarkable adaptability of these microorganisms. For researchers in drug development, understanding the unique lipid biosynthetic pathways in bacteria, such as the one for a17:0, can unveil novel targets for antimicrobial agents. The distinct fatty acid profiles of different bacterial species also hold promise for the development of rapid and accurate diagnostic tools. As analytical techniques continue to advance, our ability to probe the complexities of the bacterial lipidome will undoubtedly lead to new discoveries and applications in microbiology, biotechnology, and medicine.

References

-

Gudzenko, O., & Galkin, M. (2018). Fatty acids composition of Bacillus subtilis ONU551 lipids. Ukrainian Biochemical Journal, 90(5), 89-95. [Link]

-

Nickels, J. D., Chatterjee, S., Stanley, C. B., Qian, S., Cheng, X., Myles, D. A., & Standaert, R. F. (2020). Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome. Frontiers in Microbiology, 11, 999. [Link]

-

Clifton, L. A., Skoda, M. W. A., Le Brun, A. P., Ciesielski, F., Kuzmenko, I., Holt, S. A., & Lakey, J. H. (2017). The B. subtilis extract composition: fatty acids. (A) Structure of the... ResearchGate. [Link]

-

Willecke, K., & Pardee, A. B. (1971). Sporulation in Bacillus subtilis is independent of membrane fatty acid composition. Journal of Bacteriology, 107(1), 97-103. [Link]

-

Garg, S., & Gierasch, L. M. (2017). The Bacillus Subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, 8(16), 3844-3849. [Link]

-

Zhu, K., Bayles, D. O., & Wilkinson, B. J. (2005). Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes. Applied and Environmental Microbiology, 71(12), 8002-8007. [Link]

-

MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc. Technical Note #101. [Link]

-

Singh, V. K., Hattangady, D. S., Giotis, E. S., Singh, A. K., Chamberlain, N. R., Stuart, M. K., & Wilkinson, B. J. (2008). Insertional Inactivation of Branched-Chain α-Keto Acid Dehydrogenase in Staphylococcus aureus Leads to Decreased Branched-Chain Membrane Fatty Acid Content and Increased Susceptibility to Certain Stresses. Applied and Environmental Microbiology, 74(19), 5882-5890. [Link]

-

A-Day, S., & Jayaswal, R. K. (2021). An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes. Journal of Bacteriology, 203(14), e00118-21. [Link]

-

A-Day, S., & Jayaswal, R. K. (2021). An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes. PubMed Central. [Link]

-

Van den Kerkhof, J., Sandra, P., & Sandra, K. (2010). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent Technologies. [Link]

-

protocol.io. (2023). Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386-18396. [Link]

-

Lennen, R. M., Kruziki, M. A., Kumar, K., Zinkel, R. A., Burnum-Johnson, K. E., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50724. [Link]

-

Wikipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

Kaneda, T. (1967). Fatty acids in the genus Bacillus. I. Iso- and anteiso-fatty acids as characteristic constituents of lipids in 10 species. Journal of Bacteriology, 93(3), 894-903. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed Central. [Link]

-

Kaneda, T. (1967). Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species. Journal of Bacteriology, 93(3), 894-903. [Link]

-

Diomandé, S., Guinebretière, M. H., de Sarrau, B., Nguyen-the, C., & Broussolle, V. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in Microbiology, 6, 946. [Link]

-

Annous, B. A., Becker, L. A., Bayles, D. O., Labeda, D. P., & Wilkinson, B. J. (1997). Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures. Applied and Environmental Microbiology, 63(10), 3887-3894. [Link]

-

Kaneda, T. (1967). Fatty Acids in the Genus Bacillus. ASM Journals. [Link]

-

Lei, Y., & Cronan, J. E. (2021). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Biological Chemistry, 296, 100539. [Link]

-

Annous, B. A., Becker, L. A., Bayles, D. O., Labeda, D. P., & Wilkinson, B. J. (1997). Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures. PubMed. [Link]

-

Annous, B. A., Becker, L. A., Bayles, D. O., Labeda, D. P., & Wilkinson, B. J. (1997). Critical Role of Anteiso-C15:0 Fatty Acid in the Growth of Listeria monocytogenes at Low Temperatures. ResearchGate. [Link]

-

Bar-Even, A., & Antonovsky, N. (2021). A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. eLife, 10, e68412. [Link]

-

Chen, J., & McKellar, R. C. (2021). Transcriptome Analysis of Listeria monocytogenes Exposed to Beef Fat Reveals Antimicrobial and Pathogenicity Attenuation. Applied and Environmental Microbiology, 87(9), e03027-20. [Link]

Sources

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acids in the genus Bacillus. I. Iso- and anteiso-fatty acids as characteristic constituents of lipids in 10 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 7. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 16. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. agilent.com [agilent.com]

- 19. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]

- 20. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selectscience.net [selectscience.net]

Anteisoheptadecanoic Acid: A Key Modulator of Microbial Membrane Dynamics and Stress Adaptation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Anteisoheptadecanoic acid (a17:0), a 17-carbon branched-chain fatty acid (BCFA), is a critical component of the cell membrane in numerous bacterial species. Its unique anteiso branching structure, with a methyl group on the antepenultimate carbon, imparts distinct physicochemical properties to the lipid bilayer. This guide delves into the pivotal function of a17:0 in microbial adaptation to environmental stressors, particularly temperature and pH fluctuations. We will explore its biosynthesis, its profound impact on membrane fluidity, and its emerging role in bacterial pathogenesis and virulence. Furthermore, this guide will provide detailed experimental protocols for the analysis of a17:0 and the assessment of its effects on membrane properties. Finally, we will discuss the potential of the a17:0 biosynthetic pathway as a novel target for the development of next-generation antimicrobial agents.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Physiology

In the microbial world, the cell membrane is the primary interface with the external environment. Its integrity and functionality are paramount for survival. While many organisms rely on unsaturated fatty acids to modulate membrane fluidity, a significant number of bacteria, particularly Gram-positive species, utilize branched-chain fatty acids (BCFAs) for this purpose.[1][2] BCFAs are characterized by one or more methyl branches along the acyl chain.[3] These branches disrupt the orderly packing of fatty acid chains, thereby lowering the phase transition temperature and increasing membrane fluidity.[1]

There are two main types of monomethyl BCFAs: iso- and anteiso-fatty acids. Iso-fatty acids have a methyl group on the penultimate carbon, while anteiso-fatty acids have the branch on the antepenultimate carbon.[1] This seemingly subtle difference in structure has profound implications for their biophysical properties. Anteiso-fatty acids, including this compound (a17:0), are more effective at increasing membrane fluidity than their iso counterparts due to the greater steric hindrance they introduce.[4] This property is fundamental to the adaptive strategies of many bacteria.

Biosynthesis of this compound (a17:0)

The biosynthesis of a17:0, like other odd-numbered anteiso-BCFAs, initiates from the branched-chain amino acid L-isoleucine. The pathway diverges from straight-chain fatty acid synthesis at the priming step.[2][5]

The key steps are as follows:

-

Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA. This reaction is catalyzed by a series of enzymes, including a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]

-

Initiation of Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase (FASII) system. It is condensed with malonyl-CoA by β-ketoacyl-ACP synthase III (FabH).[5]

-

Elongation Cycles: The subsequent elongation of the fatty acid chain occurs through the repetitive addition of two-carbon units from malonyl-ACP, involving a cycle of condensation, reduction, dehydration, and a second reduction.[7]

-

Termination: The elongation process continues until the 17-carbon chain of this compound is formed.

The regulation of a17:0 synthesis is tightly linked to the availability of its L-isoleucine precursor and the expression and activity of the BCKDH complex and FASII enzymes.[8][9] Environmental cues, such as a decrease in temperature, can upregulate the synthesis of anteiso-BCFAs.[10]

The Role of a17:0 in Microbial Adaptation to Environmental Stress

The incorporation of a17:0 into membrane phospholipids is a key strategy for microbes to adapt to various environmental challenges.

Thermoadaptation

One of the most well-documented functions of a17:0 is its role in maintaining membrane fluidity at low temperatures. As the temperature decreases, the kinetic energy of lipid molecules is reduced, leading to a more ordered and gel-like state of the membrane. This decrease in fluidity can impair the function of membrane-embedded proteins and transport systems, ultimately inhibiting cell growth and division.[6]

Bacteria counteract this by increasing the proportion of anteiso-BCFAs, such as a17:0, in their membranes. The methyl branch of a17:0 disrupts the tight packing of the acyl chains, effectively lowering the melting temperature of the membrane and maintaining it in a fluid, liquid-crystalline state.[10] This "homeoviscous adaptation" is crucial for the survival and growth of psychrotolerant and psychrophilic bacteria in cold environments.

Adaptation to pH Stress

Microbes frequently encounter fluctuations in external pH. Acidic or alkaline conditions can disrupt the proton motive force, damage cellular components, and alter membrane structure.[11][12] The composition of membrane fatty acids plays a role in mitigating the effects of pH stress. While more research is needed to fully elucidate the specific role of a17:0 in pH adaptation, it is understood that maintaining membrane integrity and fluidity is critical for survival under these conditions.[13] A fluid membrane can better accommodate the conformational changes of membrane proteins involved in pH homeostasis and repair mechanisms.

Osmotic Stress Tolerance

Changes in external osmolarity can lead to water influx or efflux, causing cell swelling or shrinkage. The ability to withstand osmotic stress is dependent on a robust and adaptable cell envelope.[14] The fluidity of the cell membrane, influenced by a17:0, can affect the function of mechanosensitive channels and other transport systems that are activated in response to osmotic shock, thereby contributing to the overall osmotic tolerance of the bacterium.[15]

a17:0 in Bacterial Pathogenesis and as a Biomarker

The adaptive advantages conferred by a17:0 extend to the context of host-pathogen interactions.

Contribution to Virulence

The ability of a pathogen to survive and replicate within a host is contingent on its capacity to adapt to the host environment, which includes temperature shifts and other stresses. In the intracellular pathogen Listeria monocytogenes, mutants deficient in BCFA synthesis, and thus with reduced levels of anteiso-fatty acids, show attenuated virulence.[6] This is partly attributed to impaired intracellular growth and reduced production of key virulence factors.[6] This suggests that the membrane fluidity provided by anteiso-BCFAs like a17:0 is crucial for the proper functioning of virulence-associated machinery.

a17:0 as a Microbial Biomarker

The unique fatty acid profiles of different bacterial species can serve as chemotaxonomic markers.[16][17] The presence and relative abundance of a17:0 can be used to identify specific bacteria in complex microbial communities. For example, the presence of 17:1 anteiso fatty acid has been noted in Bacillus anthracis but not in the closely related Bacillus cereus, highlighting its potential for species differentiation.[16] Furthermore, heptadecanoic acid has been investigated as a potential non-invasive biomarker for chronic atrophic gastritis, with its levels correlating with specific gut microbiota.[18][19]

Experimental Protocols for the Study of a17:0

A thorough understanding of the function of a17:0 requires robust experimental methodologies. Here, we provide detailed protocols for the analysis of a17:0 and the assessment of its impact on membrane fluidity.

Protocol for Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from bacterial cells and their conversion to volatile methyl esters for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water[1]

-

Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol[1]

-

Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether[1]

-

Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water[1]

-

Glass tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Saponification:

-

Transfer a bacterial cell pellet to a clean glass tube.

-

Add 1.0 ml of Reagent 1 to the tube.

-

Securely cap the tube, vortex briefly, and heat at 100°C for 30 minutes, with vigorous vortexing every 5-10 minutes.[1]

-

Cool the tube to room temperature.

-

-

Methylation:

-

Add 2.0 ml of Reagent 2 to the cooled tube.

-

Cap the tube, vortex briefly, and heat at 80°C for 10 minutes.[1]

-

Cool the tube to room temperature.

-

-

Extraction:

-

Add 1.25 ml of Reagent 3 to the tube.

-

Cap and vortex for 10 minutes.

-

Centrifuge at a low speed to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean tube.

-

-

Base Wash:

-

Add 3.0 ml of Reagent 4 to the tube containing the organic phase.

-

Cap and vortex for 5 minutes.

-

Centrifuge to separate the phases.

-

Transfer the upper organic phase to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS.

-

A typical temperature program ramps from 170°C to 270°C.[1]

-

Identify and quantify a17:0 based on its retention time and mass spectrum compared to a known standard.

-

Protocol for Measuring Membrane Fluidity using Laurdan

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which correlates with membrane fluidity.[5]

Materials:

-

Bacterial culture

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in DMSO or ethanol)

-

Buffer (e.g., PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Staining:

-

Grow bacteria to the desired growth phase.

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cells in buffer to a specific optical density (e.g., OD600 of 0.4).

-

Add Laurdan to a final concentration of 5-10 µM and incubate in the dark for 10-30 minutes at the desired temperature.

-

-

Fluorescence Measurement:

-

Excite the Laurdan-stained cells at approximately 350 nm.

-

Measure the emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).[5]

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

GP values range from +1 (highly ordered) to -1 (highly fluid). A decrease in the GP value indicates an increase in membrane fluidity.[20]

-

Data Summary Table:

| Bacterial Species | Growth Condition | Predominant BCFA Type | Laurdan GP Value (Arbitrary Units) | Inferred Membrane Fluidity |

| Bacillus subtilis (Wild Type) | 37°C | Mix of iso- and anteiso- | ~0.55 | Normal |

| Bacillus subtilis (Wild Type) | 20°C | Increased anteiso- | ~0.45 | Higher |

| Bacillus subtilis (BCFA-deficient mutant) | 37°C | Reduced BCFAs | ~0.65 | Lower |

a17:0 Biosynthesis as a Target for Drug Development

The bacterial fatty acid synthesis (FASII) pathway is distinct from the type I FAS (FASI) system found in mammals, making it an attractive target for the development of novel antibacterial agents.[7][21] The enzymes involved in the biosynthesis of BCFAs, including a17:0, represent promising targets.

Inhibitors targeting the BCKDH complex or the FabH enzyme, which initiates BCFA synthesis, could selectively disrupt the production of these crucial membrane components.[22] This would lead to a loss of membrane fluidity and integrity, particularly under stressful conditions, ultimately resulting in bacterial cell death. The development of such inhibitors could provide a new class of antibiotics effective against multidrug-resistant Gram-positive pathogens that rely on BCFAs for survival.[4][23]

Conclusion

This compound is more than just a structural component of the bacterial cell membrane. It is a dynamic modulator of membrane fluidity, enabling microbes to adapt and thrive in diverse and often harsh environments. Its role in thermoadaptation, stress tolerance, and pathogenesis underscores its fundamental importance in bacterial physiology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of a17:0. As we enter an era of increasing antimicrobial resistance, the exploration of novel targets such as the a17:0 biosynthetic pathway holds significant promise for the future of drug development.

References

- Baatout, S., et al. (2007). Physiological changes induced in bacteria following pH stress as a model for space research. Research in Microbiology.

-

Bacterial acid stress response: from cellular changes to antibiotic tolerance and phenotypic heterogeneity. (2023). Current Opinion in Microbiology. [Link]

-

Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). (n.d.). MIDI, Inc.[Link]

-

Campbell, J. W., & Cronan, Jr., J. E. (2001). Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Annual Review of Microbiology, 55, 305-332. [Link]

-

Hachicho, N., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3063. [Link]

-

Hachicho, N., & Strahl, H. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 113-123. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50724. [Link]

-

Methods for studying microbial acid stress responses: from molecules to populations. (2022). FEMS Microbiology Reviews. [Link]

- Mille, Y., Beney, L., & Gervais, P. (2005). Compared tolerance to osmotic stress in various microorganisms: Towards a survival prediction test. Biotechnology and Bioengineering, 92(4), 491-497.

-

Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). (n.d.). iGEM. [Link]

-

Restek Corporation. (n.d.). Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography. [Link]

-

Singh, V. K., et al. (2008). Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence. Infection and Immunity, 76(10), 4579-4588. [Link]

-

Undale, V. R., Gupta, S., & Lakhadive, K. (2020). Novel Targets for Antimicrobials. Turkish Journal of Pharmaceutical Sciences, 17(5), 565-575. [Link]

-

Zhang, Y. M., & Rock, C. O. (2008). Fatty acid biosynthesis as a target for novel antibacterials. Current Opinion in Investigational Drugs, 9(2), 143-151. [Link]

-

Biology LibreTexts. (2022). 21.1: Biosynthesis of Fatty Acids and Eicosanoids. [Link]

-

Chari, A., et al. (2022). Fatty Acid Synthase: Structure, Function, and Regulation. Sub-cellular Biochemistry, 99, 1-47. [Link]

-

Cortes-López, S. C., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 11, 623912. [Link]

-

Godin, A. G., et al. (2009). Determination of Bacterial Antibiotic Resistance Based on Osmotic Shock Response. Analytical Chemistry, 81(18), 7764-7770. [Link]

-

González-Ruiz, L., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]

-

Klevens, R. M., et al. (2003). Use of Fatty Acid Profiles to Identify Food-Borne Bacterial Pathogens and Aerobic Endospore-Forming Bacilli. Journal of AOAC International, 86(4), 785-793. [Link]

-

Krulwich, T. A., & Guffanti, A. A. (2002). Bacterial Responses to Alkaline Stress. Journal of Molecular Microbiology and Biotechnology, 4(3), 253-255. [Link]

-

Levin-Reisman, I., et al. (2017). An Experimental Framework for Quantifying Bacterial Tolerance. Biophysical Journal, 113(1), 213-221. [Link]

-

Liu, Y., et al. (2017). Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation. International Journal of Molecular Sciences, 18(7), 1395. [Link]

-

O'Riordan, M. X. D., & Wiedmann, M. (2008). Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence. Infection and Immunity, 76(10), 4579-4588. [Link]

-

Qian, P., et al. (2023). Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis. Frontiers in Microbiology, 13, 1064883. [Link]

- A Comparative Analysis of the Biological Activities of Iso- and Anteiso-Branched-Chain F

- Compared tolerance to osmotic stress in various microorganisms: Towards a survival prediction test. (2005). Biotechnology and Bioengineering.

- Fatty Acid Synthase: Structure, Function, and Regulation. (2022). Sub-cellular biochemistry.

- Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS). (2007). Journal of the American Society for Mass Spectrometry.

- Harper's Illustrated Biochemistry, 31e. (n.d.). AccessMedicine.

- Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. (2021). Frontiers in Bioengineering and Biotechnology.

- Critical Role of Anteiso-C15:0 Fatty Acid in the Growth of Listeria monocytogenes at Low Temperatures. (1997). Applied and Environmental Microbiology.

- Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific. (2011). PLoS ONE.

- Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis. (2023). Frontiers in Microbiology.

Sources

- 1. gcms.cz [gcms.cz]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Synthase: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Rapid Microbiological Testing: Monitoring the Development of Bacterial Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for studying microbial acid stress responses: from molecules to populations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. binasss.sa.cr [binasss.sa.cr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. media.mit.edu [media.mit.edu]

- 16. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. experts.illinois.edu [experts.illinois.edu]

- 22. Novel Targets For Antimicrobials [] [jag.journalagent.com]

- 23. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of anteisoheptadecanoic acid